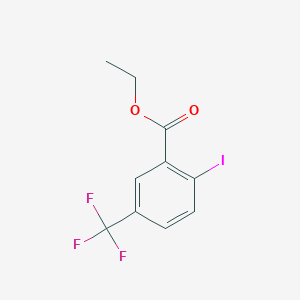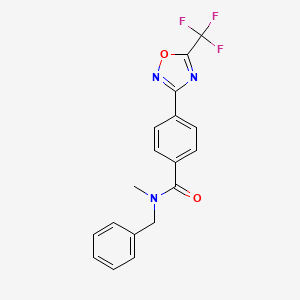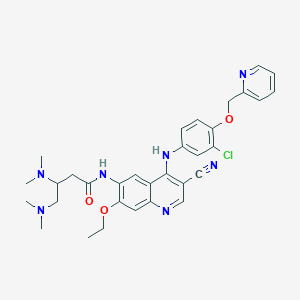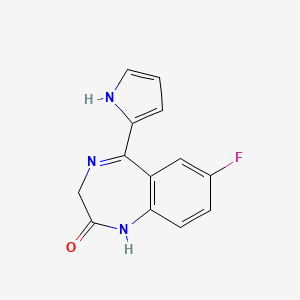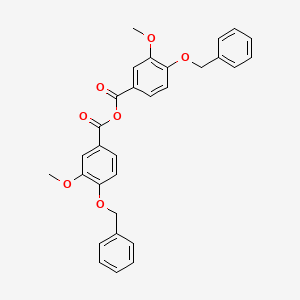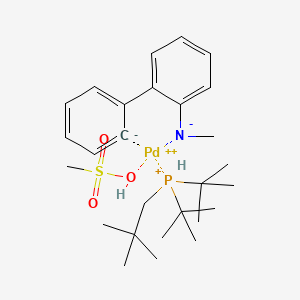
Neopentyl(tBu)2P Pd G4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neopentyl(tBu)2P Pd G4 is a powerful ligand used in classic cross-coupling reactions. It is combined with the Buchwald Fourth Generation Palladacycle, making it bench stable and soluble in most organic solvents . This compound is known for its high reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neopentyl(tBu)2P Pd G4 involves the combination of neopentyl and di-tert-butylphosphine with palladium. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Neopentyl(tBu)2P Pd G4 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or to elemental palladium.
Substitution: The ligand can participate in substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organometallic reagents, and bases. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure high yields and selectivity .
Major Products
The major products formed from reactions involving this compound are often complex organometallic compounds. These products are used in further chemical transformations or as catalysts in various industrial processes .
Scientific Research Applications
Neopentyl(tBu)2P Pd G4 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Neopentyl(tBu)2P Pd G4 involves the coordination of the ligand to the palladium center, which facilitates various catalytic processes. The molecular targets include organic halides and organometallic reagents, and the pathways involved are typically those of oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- (tBu)2PPh Pd G4
- (t-Bu)PhCPhos Pd G4
- PCy3 Pd G4
- CPhos Pd G4
- N-XantPhos Pd G4
- P (t-Bu)3 Pd G4
- VPhos Pd G3
- DPPF Pd G4
- CyJohnPhos Pd G3
Uniqueness
Neopentyl(tBu)2P Pd G4 is unique due to its high stability, solubility in organic solvents, and versatility in various cross-coupling reactions. Its combination with the Buchwald Fourth Generation Palladacycle enhances its reactivity and makes it suitable for a wide range of applications .
Properties
Molecular Formula |
C27H45NO3PPdS+ |
|---|---|
Molecular Weight |
601.1 g/mol |
IUPAC Name |
ditert-butyl(2,2-dimethylpropyl)phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C13H11N.C13H29P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-11(2,3)10-14(12(4,5)6)13(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;10H2,1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |
InChI Key |
HBOFHMBBSXQYPW-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


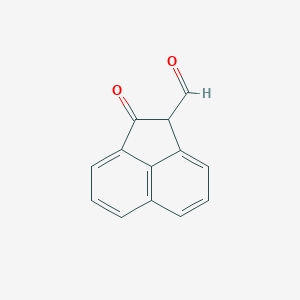
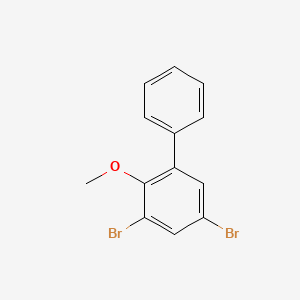
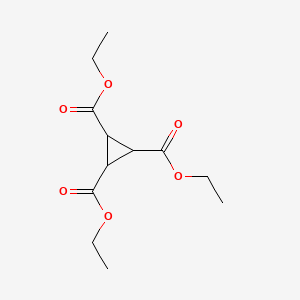
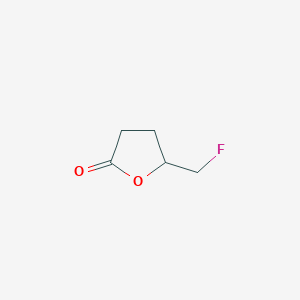
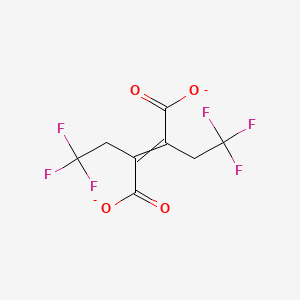
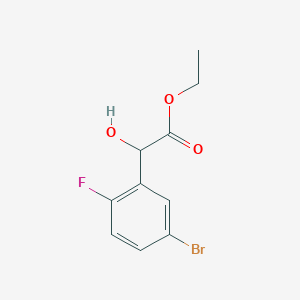
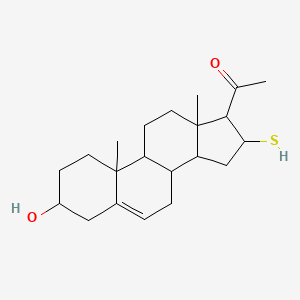
![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)
